molecular formula C13H20BClN2O3Si B2634503 (4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid CAS No. 888721-03-7

(4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid

Cat. No.: B2634503
CAS No.: 888721-03-7
M. Wt: 326.66
InChI Key: ASPZZZQISULCMI-UHFFFAOYSA-N
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Description

(4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid: is a boronic acid derivative with a complex molecular structure. It is primarily used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid typically involves multiple steps, starting with the preparation of the pyrrolopyridine core. The process may include:

  • Bromination: : The pyrrolopyridine core is brominated to introduce a bromine atom at the desired position.

  • Trimethylsilyl Ether Formation: : The brominated compound is then reacted with 2-(trimethylsilyl)ethanol to form the trimethylsilyl ether derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using similar steps but with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound is primarily used in cross-coupling reactions , particularly the Suzuki-Miyaura reaction. It can also undergo:

  • Oxidation: : Conversion to the corresponding pyrrolopyridine oxide.

  • Reduction: : Reduction of the boronic acid group to borane derivatives.

  • Substitution: : Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

  • Suzuki-Miyaura Reaction: : Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an aryl halide.

  • Oxidation: : Oxidizing agents such as hydrogen peroxide or m-CPBA.

  • Reduction: : Reducing agents like sodium borohydride.

  • Substitution: : Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

  • Suzuki-Miyaura Coupling: : Biaryl compounds.

  • Oxidation: : Pyrrolopyridine oxides.

  • Reduction: : Borane derivatives.

  • Substitution: : Substituted pyrrolopyridines.

Scientific Research Applications

This compound is widely used in scientific research due to its versatility in organic synthesis. Its applications include:

  • Chemistry: : As a reagent in cross-coupling reactions to synthesize complex organic molecules.

  • Biology: : In the study of biological molecules and pathways involving boronic acids.

  • Medicine: : Potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.

  • Industry: : In the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which (4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid exerts its effects involves its role as a boronic acid in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by reacting with aryl halides in the presence of a palladium catalyst. The molecular targets and pathways involved are typically related to the formation of biaryl compounds, which are important in various chemical and biological processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the trimethylsilyl ether group and the boronic acid moiety. Similar compounds include other boronic acids and pyrrolopyridine derivatives, but the combination of these functional groups in this particular compound sets it apart.

List of Similar Compounds

  • Boronic Acids: : Various boronic acids used in cross-coupling reactions.

  • Pyrrolopyridine Derivatives: : Other pyrrolopyridine compounds with different substituents.

Properties

IUPAC Name

[4-chloro-1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridin-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BClN2O3Si/c1-21(2,3)7-6-20-9-17-12(14(18)19)8-10-11(15)4-5-16-13(10)17/h4-5,8,18-19H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPZZZQISULCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=CN=C2N1COCC[Si](C)(C)C)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BClN2O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (565 mg, 2 mmol) in THF (5 mL) at −40° C. under N2, was added n-BuLi (2.0 M in cyclohexane, Aldrich, 2.4 mmol). The reaction mixture was stirred at −40° C. for 1 h and then treated with triisopropylborate (489 mg, 2.6 mmol). The mixture was slowly warmed to rt and stirred overnight. To this solution was added 1 N HCl in H2O (20 mL), and the mixture was stirred for 20 min., neutralized with saturated aq. K2HPO4 solution and extracted with ether. The organic layer was dried over Na2SO4. After filtration and concentration under reduced pressure, the title compound was obtained as a light beige solid (640 mg, quantitative yield). LC/MS(ESI+) m/z 327 (M+H)+.
Quantity
565 mg
Type
reactant
Reaction Step One
Quantity
2.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
489 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
K2HPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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